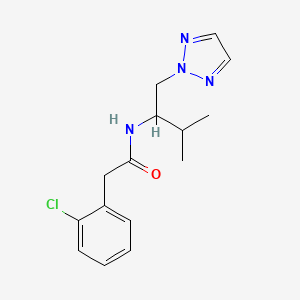
2-(2-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H19ClN4O and its molecular weight is 306.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a triazole derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a chlorophenyl group and a triazole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups.
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance, derivatives containing the triazole ring have shown efficacy against various bacterial strains. In a study examining related compounds, it was noted that triazoles could inhibit bacterial growth through disruption of cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties. A compound structurally similar to the one demonstrated potent cytotoxicity against cancer cell lines. The IC50 values for related compounds were reported to be in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating strong potential for further development .
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound X | MCF-7 | < 5 |
The mechanism by which triazole derivatives exert their biological effects often involves inhibition of key enzymes or receptors within target cells. For instance, studies have shown that these compounds can interact with proteins involved in apoptosis pathways, suggesting their role in promoting cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl ring and triazole moiety can significantly impact potency.
Key Findings:
- Electron-Withdrawing Groups: The presence of chlorine at specific positions enhances activity.
- Hydrophobic Interactions: Methyl substitutions improve binding affinity to target proteins.
Table 2: SAR Insights from Triazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Chlorine at para position | Increased potency |
| Methyl group addition | Enhanced hydrophobic interaction |
| Substituted phenyl rings | Varied cytotoxic effects across cell lines |
Study on Antiviral Activity
A recent study highlighted the antiviral potential of similar triazole compounds against Hepatitis C virus (HCV). The compound exhibited an IC50 value significantly lower than standard antiviral drugs, indicating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11(2)14(10-20-17-7-8-18-20)19-15(21)9-12-5-3-4-6-13(12)16/h3-8,11,14H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEXETZBAXHILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














